

EG-011: A Technical Whitepaper on a First-in-Class WASp Activator

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

EG-011 is a novel, first-in-class small molecule activator of the Wiskott-Aldrich syndrome protein (WASp). By targeting the auto-inhibited conformation of WASp, **EG-011** induces actin polymerization, demonstrating significant anti-tumor activity in various hematological malignancies. This document provides a comprehensive overview of the structural and chemical properties of **EG-011**, its mechanism of action, and detailed methodologies for key experimental procedures used in its characterization.

Structural and Chemical Properties

EG-011 was developed through modification of the central scaffold of the BTK inhibitor ibrutinib. The pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione core distinguishes it from its predecessor.[1] Key structural and chemical data are summarized below.

Table 1: Chemical and Structural Identification of EG-011



Property	Value	Reference
IUPAC Name	3-(1-acryloylpiperidin-3-yl)-1- (4-phenoxybenzyl)pyrido[3,2- d]pyrimidine-2,4(1H,3H)-dione	[2]
CAS Number	2377113-41-0 [2][3]	
Chemical Formula	C28H26N4O4 [2][3]	
Molecular Weight	482.54 g/mol	[2]
Exact Mass	482.1954	[2]
SMILES	C=CC(=O)N1CCC(C(C1)N2C(=O)C3=C(N=CC=C3)N(CC4= CC=C(C=C4)OC5=CC=CC=C 5)C2=O)	[3]
Elemental Analysis	C: 69.70%, H: 5.43%, N: 11.61%, O: 13.26%	[2]

Table 2: Physicochemical Properties of EG-011

Property	Value	Reference
Appearance	To be determined	[2]
Purity	>98% [2]	
Solubility	DMSO: 97 mg/mL (201.02 mM)	[4]
Storage Conditions	Short term (days to weeks): 0 - 4 °C, Long term (months to years): -20 °C	[2]

Mechanism of Action: WASp Activation and Actin Polymerization

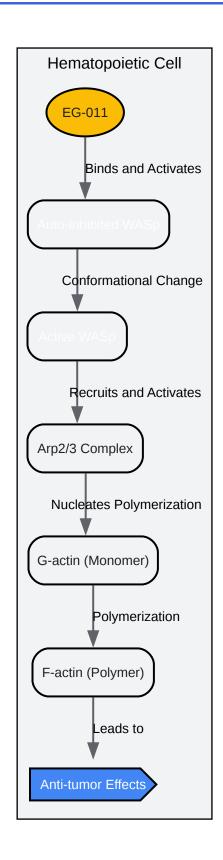


Foundational & Exploratory

Check Availability & Pricing

EG-011's primary mechanism of action is the activation of the Wiskott-Aldrich syndrome protein (WASp), a key regulator of actin polymerization in hematopoietic cells.[1][5][6] WASp exists in an auto-inhibited conformation. **EG-011** binds to this form, inducing a conformational change that leads to its activation. Activated WASp then promotes the assembly of actin filaments through the Arp2/3 complex.[1][5] This targeted induction of actin polymerization has been shown to be the basis of its anti-tumor effects in hematological cancers.[1][6][7] The acrylamide moiety within **EG-011**'s structure suggests a potential for covalent interaction with its target.[1]





Click to download full resolution via product page

Caption: **EG-011** signaling pathway leading to anti-tumor effects.



Preclinical Activity

EG-011 has demonstrated potent in vitro and in vivo anti-tumor activity across a range of hematological cancer models.

Table 3: In Vitro Antiproliferative Activity of EG-011

Cell Line Type	Median IC50	Reference
Lymphoma Cell Lines (62 lines)	2.25 μΜ	[8]
Sensitive Lymphoma Subsets (DLBCL, mantle cell, marginal zone)	250 nM	[8]
Acute Lymphoblastic Leukemia (7 of 12 lines)	0.3 - 4.6 μM	[8]

Notably, **EG-011** maintains its activity in cell lines that have developed resistance to approved PI3K and BTK inhibitors.[8]

Table 4: In Vivo Pharmacokinetic Profile of EG-011

Species	Half-life (t½)	Cmax (at 200 mg/kg oral)	Reference
Rat	5 min	Not reported	[8]
Mouse	8 min	Reached in 30 min	[8]

In a REC1 mantle cell lymphoma xenograft mouse model, daily administration of **EG-011** at 200 mg/kg resulted in a significant delay in tumor growth and a 2.2-fold reduction in tumor volume.[8]

Experimental Protocols



Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key assays used in the characterization of **EG-011**.



Click to download full resolution via product page

Caption: General experimental workflow for **EG-011** characterization.

Chemical Synthesis of EG-011

The synthesis of **EG-011** involves a distinct route from that of ibrutinib.[1] While the specific, step-by-step protocol is proprietary, a general overview based on its structure would involve:

- Synthesis of the Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione core: This heterocyclic scaffold is the central component of the molecule.
- Alkylation at the N1 position: Introduction of the 4-phenoxybenzyl group at the N1 position of the core.
- Coupling at the N3 position: Attachment of the piperidine ring to the N3 position.
- Acryloylation of the piperidine nitrogen: The final step involves the addition of the acryloyl
 group to the piperidine nitrogen, forming the reactive acrylamide moiety.
- Purification: The final product would be purified using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high purity.
- Structural Confirmation: The structure of the synthesized EG-011 would be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Thermal Proteome Profiling for Target Identification



Thermal Proteome Profiling (TPP) is utilized to identify the protein targets of small molecules by detecting shifts in protein thermal stability upon compound interaction.[8]

- Cell Culture and Lysis: A relevant cell line (e.g., REC1 mantle cell lymphoma) is cultured and harvested. The cells are then lysed to extract the proteome.
- Compound Treatment: The cell lysate is divided into aliquots and treated with either EG-011
 or a vehicle control (e.g., DMSO).
- Temperature Gradient: The treated lysates are subjected to a temperature gradient to induce protein denaturation and aggregation.
- Separation of Soluble and Aggregated Proteins: The heated samples are centrifuged at high speed to pellet the aggregated proteins. The supernatant containing the soluble proteins is collected.
- Protein Digestion and Mass Spectrometry: The soluble proteins are digested into peptides, which are then analyzed by quantitative mass spectrometry (e.g., LC-MS/MS).
- Data Analysis: The abundance of each protein at different temperatures is quantified. A shift
 in the melting temperature of a protein in the presence of EG-011 compared to the control
 indicates a direct interaction. WASp was identified as the primary destabilized protein in the
 presence of EG-011.[8]

In Vitro Actin Polymerization Assay

This assay measures the effect of **EG-011** on the polymerization of actin, a key step in its mechanism of action.

- Reagent Preparation:
 - Pyrene-labeled G-actin: Monomeric actin is labeled with pyrene, a fluorescent probe whose fluorescence intensity increases upon incorporation into a polymer.
 - Arp2/3 complex and WASp: Purified Arp2/3 complex and WASp proteins are prepared.
 - EG-011 solution: EG-011 is dissolved in an appropriate solvent (e.g., DMSO).



- Polymerization Buffer: A buffer containing ATP and ions that promote actin polymerization is prepared.
- Assay Setup: The reaction is typically performed in a 96-well plate format suitable for a fluorescence plate reader.
- Reaction Initiation: The reaction mixture containing pyrene-labeled G-actin, Arp2/3 complex, and WASp is incubated with either EG-011 or a vehicle control. Polymerization is initiated by the addition of the polymerization buffer.
- Fluorescence Measurement: The fluorescence intensity (Excitation ~365 nm, Emission ~410 nm) is measured over time.
- Data Analysis: An increase in fluorescence intensity over time indicates actin polymerization.
 The rate of polymerization in the presence of EG-011 is compared to the control to
 determine its effect on WASp-mediated actin assembly. EG-011 has been shown to
 accelerate actin polymerization in this assay.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxic or cytostatic effects of a compound.

- Cell Seeding: Hematological cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere or stabilize overnight.
- Compound Treatment: The cells are treated with a serial dilution of EG-011 or a vehicle control.
- Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
- Formazan Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.



- Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

EG-011 represents a promising new therapeutic agent for hematological cancers with a novel mechanism of action. Its ability to activate WASp and induce actin polymerization provides a unique approach to targeting these malignancies, including those resistant to existing therapies. The data presented in this whitepaper summarize the current understanding of **EG-011**'s chemical and structural properties, its mode of action, and the experimental methodologies used for its characterization, providing a valuable resource for researchers and drug development professionals in the field of oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Actin polymerisation assay [wwwuser.gwdguser.de]
- 4. EG-011 Immunomart [immunomart.com]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers | Haematologica [haematologica.org]



- 8. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [EG-011: A Technical Whitepaper on a First-in-Class WASp Activator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11932084#structural-and-chemical-properties-of-eg-011]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com